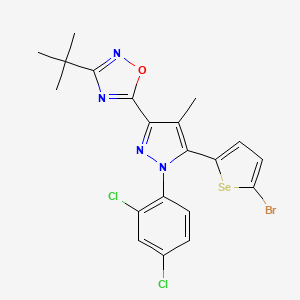
Pyrazole derivative 23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivative 23 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antidiabetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 23 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions to form the pyrazole ring . Transition-metal catalysts, such as palladium or copper, can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound often utilizes one-pot multicomponent processes, which streamline the synthesis by combining multiple reactants in a single reaction vessel. This approach reduces the number of purification steps and increases overall yield . Photoredox reactions and novel reactants have also been explored to improve the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 23 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to obtain reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halomethanes or other halogenated compounds in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives of pyrazole.
Reduction: Reduced pyrazole derivatives with hydrogenated nitrogen atoms.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Pyrazole derivative 23 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazole derivative 23 involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound inhibits tubulin polymerization, disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis . In antimicrobial applications, it interferes with bacterial cell wall synthesis, resulting in cell lysis .
Comparison with Similar Compounds
Celecoxib: A potent anti-inflammatory drug with a pyrazole core.
Rimonabant: An anti-obesity drug that also contains a pyrazole ring.
Fezolamide: An antidepressant agent with a pyrazole structure.
Uniqueness: Pyrazole derivative 23 stands out due to its broad spectrum of biological activities and its potential for use in multiple scientific fields. Unlike some other pyrazole derivatives, it has shown significant promise in both antimicrobial and anticancer research, making it a valuable compound for further investigation .
Properties
Molecular Formula |
C20H17BrCl2N4OSe |
|---|---|
Molecular Weight |
559.2 g/mol |
IUPAC Name |
5-[5-(5-bromoselenophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-3-tert-butyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17BrCl2N4OSe/c1-10-16(18-24-19(26-28-18)20(2,3)4)25-27(13-6-5-11(22)9-12(13)23)17(10)14-7-8-15(21)29-14/h5-9H,1-4H3 |
InChI Key |
YUVJAEGOFXSXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=NC(=NO2)C(C)(C)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C([Se]4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















